molecular formula C12H13Br2N5O2 B365290 3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE CAS No. 578748-24-0

3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE

Cat. No.: B365290
CAS No.: 578748-24-0
M. Wt: 419.07g/mol
InChI Key: UMXYSLQMYKQEEQ-UHFFFAOYSA-N
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Description

3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE typically involves multiple steps. One common method includes the bromination of 2-methoxybenzamide followed by the introduction of the tetrazole moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the reaction. The final step involves the coupling of the brominated intermediate with 2-propyl-2H-tetrazole under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. The bromine atoms and the tetrazole moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-dibromo-2-methoxypyridine: Similar in structure but with a pyridine ring instead of a benzamide.

    2-methoxy-3,5-dibromopyridine: Another related compound with a pyridine ring.

    3,5-dibromo-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a tetrazole.

Uniqueness

3,5-DIBROMO-2-METHOXY-N-(2-PROPYL-1,2,3,4-TETRAZOL-5-YL)BENZAMIDE is unique due to the presence of both bromine atoms and the tetrazole moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

578748-24-0

Molecular Formula

C12H13Br2N5O2

Molecular Weight

419.07g/mol

IUPAC Name

3,5-dibromo-2-methoxy-N-(2-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H13Br2N5O2/c1-3-4-19-17-12(16-18-19)15-11(20)8-5-7(13)6-9(14)10(8)21-2/h5-6H,3-4H2,1-2H3,(H,15,17,20)

InChI Key

UMXYSLQMYKQEEQ-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=O)C2=C(C(=CC(=C2)Br)Br)OC

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=C(C(=CC(=C2)Br)Br)OC

Origin of Product

United States

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